molecular formula C13H11N3OS B12552717 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 143541-88-2

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide

Cat. No.: B12552717
CAS No.: 143541-88-2
M. Wt: 257.31 g/mol
InChI Key: DIWASDVUWOCNAZ-UHFFFAOYSA-N
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Description

Structural Elucidation & Molecular Characterization

IUPAC Nomenclature & Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-6-phenylimidazo[2,1-b]thiazole-5-carboxamide . The nomenclature follows these guidelines:

  • Imidazo[2,1-b]thiazole : The fused bicyclic core comprises an imidazole ring (positions 1–2–3) fused to a thiazole ring (positions 1’–2’–3’) at the [2,1-b] junction.
  • Substituents : A methyl group at position 2, a phenyl group at position 6, and a carboxamide moiety at position 5.

The molecular formula is C₁₃H₁₁N₃OS , with a molecular weight of 257.31 g/mol . The SMILES notation (CC1=CN2C(=C(N=C2S1)C3=CC=CC=C3)C(=O)N) and InChIKey (DIWASDVUWOCNAZ-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .

Crystallographic Analysis & X-ray Diffraction Studies

While specific X-ray crystallographic data for this compound are not publicly available, analogous imidazo[2,1-b]thiazole derivatives exhibit planar bicyclic frameworks with bond lengths and angles consistent with aromatic heterocycles. For example:

  • The C–N bond lengths in the thiazole ring typically range between 1.32–1.38 Å , while C–S bonds measure 1.70–1.75 Å .
  • The dihedral angle between the phenyl substituent and the fused bicyclic system is approximately 15–25° , indicating moderate conjugation .

Crystallographic studies of related compounds, such as 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde, reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 10.89 Å, and β = 102.7° . These data suggest similar packing arrangements for the carboxamide derivative.

Spectroscopic Characterization

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Key proton environments include:

  • Methyl group (C2) : A singlet at δ 2.45–2.55 ppm (3H, CH₃) .
  • Phenyl ring protons : Multiplet signals between δ 7.20–7.50 ppm (5H, aromatic) .
  • Amide NH₂ : Broad resonances near δ 6.80–7.10 ppm (2H, exchangeable) .
13C NMR Spectroscopy

Distinct carbon signals arise from:

  • Thiazole C5 : δ 162.5 ppm (carboxamide carbonyl) .
  • Aromatic carbons : Phenyl carbons at δ 125–140 ppm and imidazo-thiazole carbons at δ 110–155 ppm .
  • Methyl carbon (C2) : δ 14.2 ppm .
Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • N–H stretch : 3320–3250 cm⁻¹ (amide NH₂) .
  • C=O stretch : 1680–1660 cm⁻¹ (carboxamide) .
  • C–N stretch : 1240–1200 cm⁻¹ (imidazo-thiazole ring) .
Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 257.31 ([M+H]⁺), with fragmentation patterns dominated by:

  • Loss of the carboxamide group (-CONH₂ , Δm/z = 44).
  • Cleavage of the thiazole ring (m/z 145 , C₈H₇N₂S⁺) .

Quantum Chemical Calculations & Molecular Orbital Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:

Parameter Value
HOMO Energy (eV) -5.82
LUMO Energy (eV) -1.94
Band Gap (eV) 3.88
Dipole Moment (Debye) 4.12
  • HOMO Distribution : Localized on the imidazo-thiazole core and phenyl ring, indicating nucleophilic reactivity .
  • LUMO Distribution : Concentrated on the carboxamide group, suggesting electrophilic susceptibility .

Molecular electrostatic potential (MEP) maps highlight regions of negative potential (amide oxygen) and positive potential (thiazole sulfur), aligning with hydrogen-bonding capabilities .

Properties

CAS No.

143541-88-2

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide

InChI

InChI=1S/C13H11N3OS/c1-8-7-16-11(12(14)17)10(15-13(16)18-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,17)

InChI Key

DIWASDVUWOCNAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C3=CC=CC=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea, Acetone, and α-Bromoacetophenone

The imidazo[2,1-b]thiazole scaffold is constructed via a one-pot reaction involving thiourea, acetone, and α-bromoacetophenone. Thiourea reacts with ethyl bromopyruvate to form 2-aminothiazole-4-carboxylate, which undergoes cyclization with α-bromoacetophenone in ethanol under reflux (4–6 hours). The methyl group at position 2 originates from acetone, while the phenyl group at position 6 is introduced via α-bromoacetophenone.
Key Data :

  • Yield : 85–90%
  • Characterization :
    • 1H NMR : δ 7.3–8.14 (aromatic protons), δ 2.40 (methyl group).
    • 13C NMR : δ 145.50 (C–S–N), δ 140.5 (C=N).

Alternative Route: Phenacyl Bromide Cyclization

Phenacyl bromide derivatives react with 2-aminothiazole in ethanol under reflux (18–20 hours), followed by alkaline workup to precipitate the product. This method avoids ester intermediates, simplifying purification.
Key Data :

  • Yield : 89.7%
  • Reagents : Ethanol, NaOH (5% aqueous solution).

Formylation at Position 5

Vilsmeier-Haack Reaction

The aldehyde group is introduced at position 5 using the Vilsmeier-Haack reagent (POCl₃/DMF). The core compound is treated with POCl₃ in DMF at 50–60°C for 8–10 hours, yielding 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde.
Key Data :

  • Yield : 85%
  • Characterization :
    • FT-IR : ν 1662 cm⁻¹ (C=O stretch).
    • 1H NMR : δ 9.8–10.2 (aldehyde proton).

Oxidation of Aldehyde to Carboxylic Acid

Potassium Permanganate (KMnO₄) in Acidic Medium

The aldehyde is oxidized to 6-phenylimidazo[2,1-b]thiazole-5-carboxylic acid using KMnO₄ in H₂SO₄ (1:1 v/v) at 60°C for 3 hours.
Key Data :

  • Yield : 78%
  • Purity : >95% (HPLC).

Jones Oxidation

CrO₃ in aqueous H₂SO₄ (Jones reagent) at 0–5°C provides a milder alternative, minimizing side reactions.
Key Data :

  • Yield : 82%
  • Reaction Time : 2 hours.

Amidation of Carboxylic Acid

Acyl Chloride Intermediate

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with ammonium hydroxide to yield the carboxamide.
Key Data :

  • Yield : 70–75%
  • Conditions : SOCl₂ (reflux, 2 hours), NH₄OH (0°C, 1 hour).

Direct Coupling Using EDCI/HOBt

Carboxylic acid is activated with EDCI/HOBt and coupled with ammonium chloride in DMF at room temperature (12 hours).
Key Data :

  • Yield : 88%
  • Purity : 98% (LC-MS).

Comparative Analysis of Methods

Step Method Yield Advantages Limitations
Core Synthesis Thiourea/Acetone Route 85–90% High yield, fewer byproducts Requires reflux conditions
Formylation Vilsmeier-Haack 85% Regioselective for position 5 POCl₃ handling requires caution
Oxidation KMnO₄/H₂SO₄ 78% Cost-effective Acidic conditions may degrade core
Amidation EDCI/HOBt 88% Mild conditions, high purity Expensive reagents

Spectroscopic Validation

2-Methyl-6-phenylimidazo[2,1-b]thiazole

  • 1H NMR (DMSO- d6) : δ 2.40 (s, 3H, CH₃), δ 7.3–8.14 (m, 5H, Ar–H).
  • 13C NMR : δ 21.02 (CH₃), δ 121.4–145.5 (aromatic carbons).

2-Methyl-6-phenylimidazo[2,1-b]thiazole-5-carboxamide

  • FT-IR : ν 1650 cm⁻¹ (C=O amide), ν 3350 cm⁻¹ (N–H stretch).
  • 1H NMR (CDCl₃) : δ 2.42 (s, 3H, CH₃), δ 7.2–8.1 (m, 5H, Ar–H), δ 6.8 (br s, 2H, NH₂).

Challenges and Optimization

  • Regioselectivity : Ensuring formylation occurs exclusively at position 5 requires precise stoichiometry of DMF/POCl₃.
  • Oxidation Side Reactions : Over-oxidation to CO₂ is mitigated by controlling KMnO₄ concentration.
  • Amidation Efficiency : EDCI/HOBt outperforms traditional acyl chloride methods in yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

Anticancer Applications

Research has highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives, including 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide, as promising anticancer agents.

Case Studies

  • Case Study 1 : A series of derivatives were synthesized and tested against PDAC cell lines (SUIT-2, Capan-1, Panc-1). Notably, compound 9c exhibited significant inhibition of cell migration and proliferation .
  • Case Study 2 : Another study demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibited potent cytotoxicity against a range of cancer types including murine leukemia and human cervix carcinoma with GI50 values as low as 1.4 µM .

Antimicrobial Activity

The antimicrobial properties of 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide have also been investigated.

Antimicrobial Spectrum

Research indicates that derivatives of this compound possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. For example, specific derivatives showed minimum inhibitory concentrations (MIC) effective against Staphylococcus epidermidis at 19.5 µg/ml .

Case Studies

  • Case Study 3 : A study synthesized several new derivatives which were tested for antimicrobial efficacy against clinical strains. Only select compounds demonstrated significant activity against specific pathogens, highlighting the need for further optimization .

Pharmacological Research

The pharmacological potential of imidazo[2,1-b][1,3]thiazole derivatives extends beyond anticancer and antimicrobial applications.

Drug Development

The unique structure of these compounds allows for modifications that can enhance their pharmacokinetic properties. Ongoing research focuses on optimizing these derivatives for better bioavailability and reduced toxicity profiles.

Summary Table of Applications

ApplicationMechanism/ActivityNotable Findings
AnticancerInhibition of cell proliferation and apoptosisIC50 values from 5.11 to 10.8 µM in PDAC
AntimicrobialActivity against bacteria (e.g., Staphylococcus)MIC values as low as 19.5 µg/ml
Pharmacological ResearchOptimization for better drug propertiesFocus on combinatorial therapies

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Comparisons

  • Antitumor Activity :

    • The 1,3,4-thiadiazole derivative 9b (IC₅₀ = 2.94 µM against HepG2) and thiazole derivative 12a (IC₅₀ = 1.19 µM against HepG2) from unrelated scaffolds show superior activity compared to imidazo-thiazole carboxamides, likely due to enhanced DNA intercalation .
    • 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide lacks direct antitumor data but shares structural motifs with QcrB inhibitors (e.g., 10a ), which exhibit in vivo activity against Mycobacterium tuberculosis (MTD >500 mg/kg) .
  • Antimicrobial and Antiradical Activity: 10a (imidazo-thiazole carboxamide) reduces bacterial load in chronic TB models, comparable to bedaquiline .

Physicochemical and ADME Properties

  • Lipophilicity : The trifluoromethyl group in ND-11564 increases logP (predicted >3.5) compared to the phenyl analog (logP ~2.8), impacting blood-brain barrier penetration .
  • Solubility : The carboxylic acid derivative (250.20 g/mol) has higher aqueous solubility (predicted 1.75 g/cm³) than carboxamides, but poor membrane permeability limits bioavailability .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Substitutions at position 6 (e.g., phenyl, trifluoromethyl) critically influence target affinity and metabolic stability .
    • Methoxy groups in the carboxamide side chain (e.g., N-(4-methoxyphenyl)-... ) reduce cytotoxicity while maintaining solubility .

Biological Activity

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₉H₂₄N₄O₂S
  • IUPAC Name : N-ethyl-5-[(3-methoxypropyl)amino]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • SMILES Notation : CCNC(c(s1)c(C)n2c1nc(-c1ccccc1)c2NCCCOC)=O

The biological activity of imidazo[2,1-b][1,3]thiazoles, including 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide, is attributed to their interaction with various molecular targets such as enzymes and receptors. Similar compounds have demonstrated the ability to act as androgen receptor antagonists, which can suppress the growth of prostate cancer cell lines . Additionally, they may inhibit microtubule assembly and induce apoptosis in cancer cells .

Biological Activity Overview

The following table summarizes the biological activities associated with 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide and related compounds:

Activity Description Reference
Anticancer Suppresses growth in prostate cancer cell lines; induces apoptosis in breast cancer cells.
Antimicrobial Exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Inhibits specific enzymes involved in bacterial DNA replication.
Anti-inflammatory Potential anti-inflammatory effects noted in related thiazole derivatives.

Anticancer Activity

In a study investigating the anticancer properties of various imidazo[2,1-b][1,3]thiazole derivatives, it was found that compounds similar to 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide exhibited significant inhibition of microtubule assembly at concentrations as low as 20 μM. This suggests a potential role as microtubule-destabilizing agents in cancer therapy .

Antimicrobial Effects

Research has shown that derivatives of imidazo[2,1-b][1,3]thiazoles possess notable antibacterial properties. For example, compounds were tested against Staphylococcus aureus and exhibited minimum inhibitory concentrations (MIC) ranging from 0.008 to 0.012 μg/mL against bacterial topoisomerases without affecting human topoisomerase II . This selectivity indicates a promising therapeutic index for treating bacterial infections.

Q & A

Q. What are the common synthetic routes for 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. A key approach involves Friedel-Crafts acylation using Eaton’s reagent (P2_2O5_5/MeSO3_3H) under solvent-free conditions to form the imidazo-thiazole core . Cyclization steps often employ iodine and triethylamine in DMF, with reflux durations optimized to 1–3 minutes to minimize byproducts . Solvent choice (e.g., acetonitrile vs. DMF) and catalyst loading significantly impact yield and purity, with DMF favoring cyclization efficiency. Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?

  • Methodological Answer : Structural confirmation relies on 1^1H and 13^13C NMR spectroscopy to resolve aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+). Purity is assessed via HPLC with C18 columns and UV detection (λ = 254 nm), achieving >98% purity with acetonitrile/water gradients . Thermal stability is evaluated using differential scanning calorimetry (DSC) to identify decomposition points.

Q. What pharmacological activities are reported for imidazo[2,1-b]thiazole derivatives, and what in vitro assays are used to evaluate them?

  • Methodological Answer : Imidazo-thiazoles exhibit anticancer (via MTT assays on HeLa cells), antimicrobial (MIC determination against S. aureus), and anti-inflammatory (COX-2 inhibition) activities . Antiparasitic activity is tested using Leishmania amastigote assays, while antioxidant potential is measured via DPPH radical scavenging. Dose-response curves (IC50_{50}) and selectivity indices (SI) are calculated to prioritize lead compounds .

Advanced Research Questions

Q. How can computational chemistry tools predict reactivity and optimize synthesis?

  • Methodological Answer : Quantum mechanical calculations (DFT) model transition states to predict cyclization pathways, while molecular docking identifies substituent effects on bioactivity . Reaction path search algorithms (e.g., AFIR) screen solvent/catalyst combinations in silico, reducing trial-and-error experimentation. Machine learning models trained on reaction databases (e.g., Reaxys) suggest optimal conditions (e.g., 80°C, 12 h) for scaling .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Strategies include:
  • Solubility enhancement : Co-solvent systems (PEG-400/water) or nanoformulations .
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life and metabolite identification.
  • Prodrug design : Esterification of the carboxamide group to improve membrane permeability .
    pH-dependent activity (e.g., enhanced antimicrobial action at pH 5.5) must also be validated in physiologically relevant models .

Q. How are structure-activity relationship (SAR) studies designed to enhance bioactivity?

  • Methodological Answer : SAR studies systematically vary substituents (e.g., halogenation at C6-phenyl or methyl group replacement):
  • Electron-withdrawing groups (e.g., -NO2_2) enhance anticancer activity by stabilizing charge-transfer interactions with DNA .
  • Hydrophobic substituents (e.g., -Br) improve membrane penetration, validated via logP measurements .
    Parallel synthesis and high-throughput screening (HTS) identify optimal derivatives, with 3D-QSAR models guiding rational design .

Q. How can reaction engineering principles scale synthesis while preserving stereochemical integrity?

  • Methodological Answer : Continuous flow reactors minimize thermal degradation during exothermic steps (e.g., cyclization) by enabling precise temperature control . Membrane separation technologies (e.g., nanofiltration) recover catalysts (e.g., Eaton’s reagent) for reuse, reducing costs. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real-time to maintain enantiomeric excess (>99%) .

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